6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione
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Overview
Description
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with bromine atoms at the 6 and 7 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing the reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to probe various biochemical pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares a similar core structure and is also studied for its kinase inhibitory properties.
7H-Pyrrolo[2,3-d]pyrimidine: Known for its potential as a multi-targeted kinase inhibitor.
Uniqueness
6,7-Dibromo-1h-pyrrolo[3,2-d]pyrimidine-2,4(3h,5h)-dione is unique due to the presence of bromine atoms at the 6 and 7 positions, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile tool in medicinal chemistry and chemical biology .
Properties
CAS No. |
20419-75-4 |
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Molecular Formula |
C6H3Br2N3O2 |
Molecular Weight |
308.91 g/mol |
IUPAC Name |
6,7-dibromo-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3Br2N3O2/c7-1-2-3(9-4(1)8)5(12)11-6(13)10-2/h9H,(H2,10,11,12,13) |
InChI Key |
IXNBSULCPZTZJF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)NC(=C2Br)Br |
Origin of Product |
United States |
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